
2,2-Dibromo-1-methyl-1,1'-bi(cyclopropane)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dibromo-1-methyl-1,1’-bi(cyclopropane) is a halogenated cyclopropane derivative. Cyclopropanes are a class of organic compounds characterized by a three-membered ring structure. The presence of bromine atoms and a methyl group in this compound introduces unique chemical properties and reactivity.
Preparation Methods
The synthesis of 2,2-Dibromo-1-methyl-1,1’-bi(cyclopropane) typically involves the reaction of bromoform with 3-chloro-2-chloromethyl-1-propene in the presence of a phase-transfer catalyst such as benzyltriethylammonium chloride. The reaction is carried out in a mixture of ethanol and methylene chloride, with the temperature maintained between 25°C and 35°C. After the reaction, the product is purified through a series of washing, drying, and recrystallization steps .
Chemical Reactions Analysis
2,2-Dibromo-1-methyl-1,1’-bi(cyclopropane) undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Addition Reactions: The strained cyclopropane ring can undergo addition reactions with various reagents.
Common reagents used in these reactions include halogens, hydrogen halides, and strong bases. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2,2-Dibromo-1-methyl-1,1’-bi(cyclopropane) has several applications in scientific research:
Chemistry: It is used as a starting material in the synthesis of complex organic molecules, including [1.1.1]propellane and other polycyclic compounds.
Biology and Medicine: The compound’s derivatives are studied for their potential biological activities and therapeutic applications.
Mechanism of Action
The mechanism of action of 2,2-Dibromo-1-methyl-1,1’-bi(cyclopropane) involves its interaction with molecular targets through its reactive bromine atoms and strained cyclopropane ring. The compound can form covalent bonds with nucleophilic sites on target molecules, leading to various chemical transformations. The specific pathways and targets depend on the context of its use and the nature of the reacting species .
Comparison with Similar Compounds
2,2-Dibromo-1-methyl-1,1’-bi(cyclopropane) can be compared with other halogenated cyclopropane derivatives, such as:
1,1-Dibromo-2,2-bis(chloromethyl)cyclopropane: Similar in structure but with additional chlorine atoms, leading to different reactivity and applications.
1,2-Dibromocyclopropane: Lacks the methyl group, resulting in different chemical properties and uses.
Properties
CAS No. |
57542-37-7 |
|---|---|
Molecular Formula |
C7H10Br2 |
Molecular Weight |
253.96 g/mol |
IUPAC Name |
1,1-dibromo-2-cyclopropyl-2-methylcyclopropane |
InChI |
InChI=1S/C7H10Br2/c1-6(5-2-3-5)4-7(6,8)9/h5H,2-4H2,1H3 |
InChI Key |
HBVQWLQBFZQFJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC1(Br)Br)C2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-({Bis[(2-ethylhexyl)oxy]methoxy}methyl)heptane](/img/structure/B14631566.png)
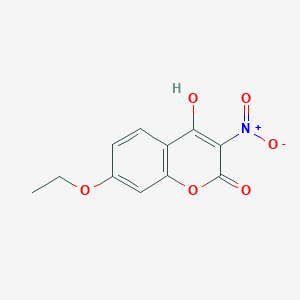
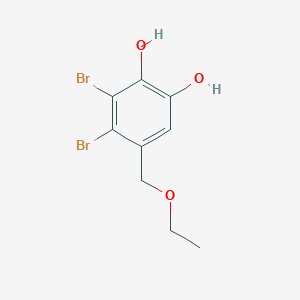
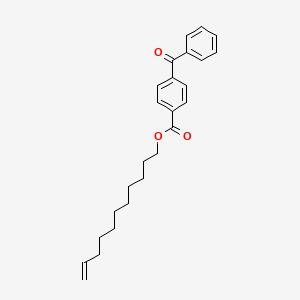
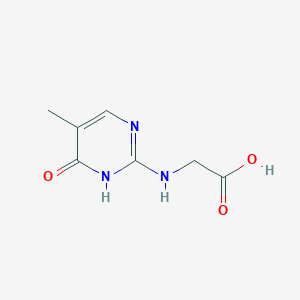

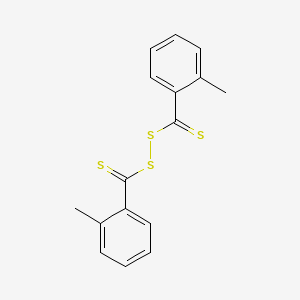
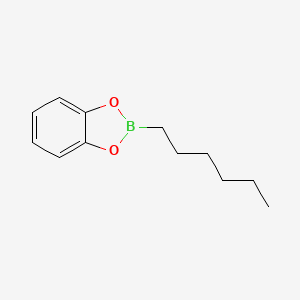
![Piperidine, 1-[[(4-bromophenyl)imino]phenylmethyl]-](/img/structure/B14631617.png)
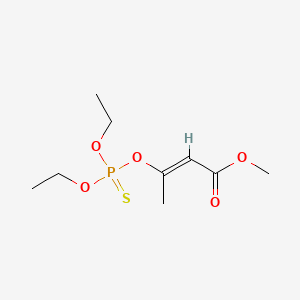
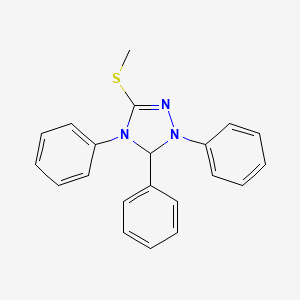
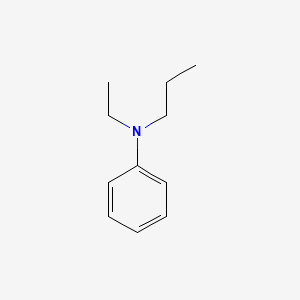
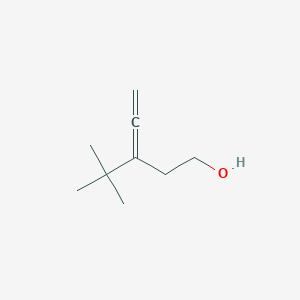
![3,6-Bis(methylsulfanyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14631654.png)
